BenchChemオンラインストアへようこそ!

Asperosaponin VI (Standard)

osteoarthritis ferroptosis chondrocyte

Asperosaponin VI (Standard) [CAS 39524-08-8], also known as Akebia saponin D (ASD), is the analytically certified reference standard of the major triterpenoid saponin constituent isolated from the rhizome of Dipsacus asper Wall. It is the primary quality marker (QM) for D.

Molecular Formula C47H76O18
Molecular Weight 929.1 g/mol
Cat. No. B15611797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperosaponin VI (Standard)
Molecular FormulaC47H76O18
Molecular Weight929.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35+,36+,37+,38?,39-,40-,43-,44-,45+,46+,47-/m0/s1
InChIKeyCCRXMHCQWYVXTE-DMGCPSEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Asperosaponin VI (Standard) Reference Compound: Identity, Source, and Role in Research Procurement


Asperosaponin VI (Standard) [CAS 39524-08-8], also known as Akebia saponin D (ASD), is the analytically certified reference standard of the major triterpenoid saponin constituent isolated from the rhizome of Dipsacus asper Wall. [1] It is the primary quality marker (QM) for D. asper in the Chinese Pharmacopoeia, with its content in raw plant material ranging widely from 2.74% to 11.62% depending on geographic origin and processing. The compound has a molecular formula of C47H76O18 and a molecular weight of 929.10 g/mol, and it exhibits a characteristic double-peak plasma concentration-time profile upon oral administration, with a plasma protein binding rate of approximately 92.9%. [2] As a botanical reference standard, its established purity threshold of ≥98% by HPLC is critical for quantitative analytical method validation in pharmacopoeial monographs and quality control workflows.

Why Asperosaponin VI Cannot Be Substituted by Generic Saponins or In-House Extracts in Regulated Research


Generic substitution with non-certified Asperosaponin VI or crude Dipsacus extracts fails to meet scientific and regulatory requirements for three quantifiable reasons. First, the natural content of Asperosaponin VI in D. asper varies dramatically (2.74% to 11.62%) across batches, making extract-based dosing irreproducible without a calibrated reference standard. Second, Asperosaponin VI is a pro-drug that requires specific gastrointestinal metabolism into its active aglycone, hederagenin; this conversion is structure-dependent and cannot be replicated by other saponins that lack the identical 3-O-α-L-arabinopyranosyl hederagenin glycoside scaffold. [1] Third, Asperosaponin VI undergoes a unique dynamic self-assembly phase transition with endogenous bile components (NaTC/DOPC) in the gastrointestinal environment to form nanomicelles—a biopharmaceutical behavior that directly governs its oral absorption and is absent in structurally distinct saponins such as ginsenosides. [2] Consequently, quality control (QC) methods for pharmacopoeial compliance, pharmacokinetic modeling, and in vivo pharmacological studies all require the certified standard, not a crude isolate or a structurally related analog.

Asperosaponin VI (Standard) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Ferroptosis Suppression via Nrf2/GPX4/HO-1 Axis: Asperosaponin VI vs. Erastin (Ferroptosis Inducer) and ML385 (Nrf2 Inhibitor)

Asperosaponin VI (AVI) suppresses chondrocyte ferroptosis through a mechanism that is reversed by pharmacological inhibitors. In an IL-1β-stimulated primary chondrocyte OA model, AVI upregulated GPX4 expression and downregulated ACSL4 expression. Co-treatment with ML385, a specific Nrf2 inhibitor, reversed the AVI-induced increase in GPX4 and decrease in ACSL4, resulting in elevated Fe2+ and MDA levels. Treatment with erastin, a classical ferroptosis inducer, produced comparable pro-ferroptotic effects, confirming that AVI's anti-ferroptotic activity is Nrf2/GPX4-pathway-dependent. [1] This mechanism-based reversibility provides a clear differentiator from general antioxidants that lack pathway-specific ferroptosis regulation.

osteoarthritis ferroptosis chondrocyte GPX4 Nrf2

Osteoblast Differentiation via BMP-2/p38/ERK1/2 Pathway: Asperosaponin VI vs. Vehicle Control in MC3T3-E1 and Primary Osteoblasts

Asperosaponin VI (ASA VI) induces osteoblast differentiation through a pathway that is mechanistically distinct from growth factor-based approaches. In MC3T3-E1 preosteoblast cells, ASA VI exhibited a significant induction of proliferation, alkaline phosphatase (ALP) activity, and mineralized matrix formation. The differentiation was associated with increased BMP-2 synthesis and activation of p38 and ERK1/2. [1] In a separate study using bone marrow stromal cells from ovariectomized rats (OVX rBMSCs), ASA VI enhanced ALP activity and calcified nodule formation alongside upregulation of ALP, OCN, Col 1, and RUNX2; the PI3K inhibitor LY294002 reduced all osteogenic effects and decreased p-AKT levels induced by ASA VI, confirming PI3K/AKT pathway involvement. [2]

osteoporosis osteoblast differentiation BMP-2 MC3T3-E1 ALP activity

Cardiomyocyte Protection via PI3K/Akt/CREB Pathway: LDH and CK Attenuation Compared with Hypoxia Control

Asperosaponin VI (ASA VI) provides dose-dependent protection against hypoxia-induced cardiomyocyte apoptosis, with effects specifically reversed by LY294002. In neonatal rat cardiomyocytes exposed to hypoxia for 6 hours, ASA VI significantly attenuated the increased LDH and CK activities in a dose-dependent manner and increased cell viability. ASA VI treatment increased the Bcl-2/Bax ratio and decreased active caspase-3 expression, while enhancing p-Akt and p-CREB. Critically, the PI3K inhibitor LY294002 prevented all protective effects, confirming PI3K/Akt pathway specificity. [1] In an in vivo rat acute MI model (coronary occlusion), ASA VI pretreatment at 10 and 20 mg/kg (i.v.) decreased serum CK-MB, LDH, GOT, and cTnT levels while increasing myocardial catalase, GSH-Px, and SOD activities and reducing MDA. [2]

cardioprotection cardiomyocyte apoptosis PI3K/Akt LDH hypoxia

Pharmacokinetic Differentiation: Asperosaponin VI vs. Its Active Metabolite Hederagenin in Oral Absorption Kinetics

Asperosaponin VI (A-VI) functions as a pro-drug that is metabolized into the active aglycone hederagenin (M1) after oral administration, with distinct pharmacokinetic profiles. Following oral administration of A-VI at a medium dose (0.09 g/kg) in rats, A-VI exhibited a characteristic double-peak plasma concentration-time curve, with Cmax1 of 35.19 ± 23.53 μg/L and Cmax2 of 22.11 ± 16.15 μg/L, and a t1/2 of 3.2 ± 2.3 h. [1] The active metabolite hederagenin (M1) showed a Cmax of 26.41 ± 11.95 μg/L and a longer t1/2 of 4.4 ± 2.3 h. Notably, the AUC0-t of M1 (260.0 ± 153.9 μg·h/L) was approximately 1.94-fold higher than that of the parent A-VI (133.9 ± 102.5 μg·h/L), indicating sustained systemic exposure of the active metabolite. [1] Tissue distribution studies confirmed that A-VI concentrated predominantly in the gastrointestinal tract, with secondary distribution to lung, liver, fat, and ovary; hederagenin was almost undetectable outside the GI tract. [2]

pharmacokinetics hederagenin prodrug oral bioavailability tissue distribution

Gastrointestinal Self-Assembly Nanomicelle Formation: A Unique Biopharmaceutical Differentiation from Conventional Saponins

Asperosaponin VI (ASP VI) undergoes a unique dynamic self-assembly phase transition in the gastrointestinal environment that enhances its own oral absorption—a property not documented for most other triterpenoid saponins. ASP VI spontaneously forms self-assembled nanostructures with endogenous sodium taurocholate (NaTC) and dipalmitoyl phosphatidylcholine (DOPC) during gastrointestinal solubilization. These ASP VI-NaTC-DOPC self-assembled nanomicelles (ASP VI-NaTC-DOPC-SAN) demonstrated higher cellular uptake in Caco-2 cell monolayers as evidenced by flow cytometry and confocal microscopy. [1] The self-assembly is driven by electrostatic and hydrogen bonding interactions and results in increased in vivo exposure of ASP VI, effectively overcoming its intrinsically poor gastrointestinal permeability and low oral bioavailability. [1]

self-assembly nanomicelle oral bioavailability gastrointestinal permeability biopharmaceutical

Analytical Quality Control: HPLC Method Validation with Quantified Impurity Profiling for Asperosaponin VI Bulk Drug Substance

A validated HPLC method has been developed for the simultaneous quantification of Asperosaponin VI and its seven related impurities (Imp 1–7) in bulk drug substance, with full validation according to ICH guidelines. The method demonstrated good linearity (r² ≥ 0.9979), precision (RSD ≤ 5.0%), and accuracy (recovery range: 94.61%–106.51%). [1] Impurity 3 was identified as a mixture of two epimers and reported for the first time. This impurity-specific method is essential for quality control of Asperosaponin VI bulk drug, distinguishing it from generic HPLC purity assays that only quantify the main peak without characterizing co-eluting related substances. [1] Additionally, pharmacopoeial HPLC methods for formulated products containing Asperosaponin VI have reported average recoveries of 98.66% (RSD 1.68%) and 99.1% (RSD 1.33%) depending on the matrix. [2]

HPLC quality control impurity profiling ICH guidelines reference standard

Asperosaponin VI (Standard) Optimal Application Scenarios in Research and Industrial Quality Control


Osteoarthritis Drug Discovery: Nrf2/GPX4/HO-1 Pathway-Targeted Ferroptosis Inhibition Studies

Researchers developing disease-modifying osteoarthritis (OA) drugs that target chondrocyte ferroptosis should select Asperosaponin VI (Standard) as a tool compound. The quantitative evidence demonstrates that AVI upregulates GPX4 and downregulates ACSL4 in IL-1β-treated chondrocytes, with effects that are specifically reversed by the Nrf2 inhibitor ML385 and mirrored by the ferroptosis inducer erastin. This pathway-specific, inhibitor-reversible mechanism provides a validated positive control for Nrf2/GPX4/HO-1 axis activation studies in cartilage degeneration models. The certified standard ensures reproducible dosing across independent replicate experiments. [1]

Osteoporosis Research: Dual-Pathway Osteogenic Differentiation (BMP-2/p38/ERK1/2 and PI3K/AKT) Model

For laboratories investigating osteogenic differentiation mechanisms, Asperosaponin VI (Standard) serves as a dual-pathway chemical probe. It induces osteoblast differentiation in both MC3T3-E1 preosteoblasts via BMP-2/p38/ERK1/2 signaling and in OVX rBMSCs via PI3K/AKT signaling, with pathway specificity confirmed by inhibitor reversal (LY294002). This dual-mechanism profile makes the certified standard suitable as a reference compound for screening novel osteogenic agents and for calibrating alkaline phosphatase (ALP) activity and mineralization assays in bone biology research. [2]

Cardiovascular Pharmacology: PI3K/Akt/CREB-Dependent Anti-Apoptotic Cardioprotection Studies

Investigators studying hypoxia-induced cardiomyocyte apoptosis should utilize Asperosaponin VI (Standard) as a mechanistically defined cardioprotective agent. The compound's ability to attenuate LDH and CK release, increase the Bcl-2/Bax ratio, and decrease active caspase-3 expression is completely abrogated by the PI3K inhibitor LY294002, providing a clean PI3K/Akt/CREB-pathway-dependent tool for in vitro hypoxia models and in vivo acute myocardial infarction studies (rat coronary occlusion model, 10–20 mg/kg i.v.). The standard ensures lot-to-lot consistency for reproducible infarct size and serum biomarker quantification. [3]

Pharmacopoeial Quality Control: HPLC Method Validation and Impurity Profiling for Botanical Drug Substances

Analytical laboratories responsible for pharmacopoeial monograph development or GLP-compliant quality control of Dipsacus asper-based products require Asperosaponin VI (Standard) as the certified reference material. The ICH-validated HPLC method resolves seven related impurities with quantified precision (RSD ≤ 5.0%) and accuracy (recovery 94.61%–106.51%). The standard supports: (a) system suitability testing for USP/ChP monograph compliance, (b) calibration curve construction for content uniformity testing of formulated products (linear range 0.32–3.2 μg, r ≥ 0.9998), and (c) stability-indicating assay development for forced degradation studies. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asperosaponin VI (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.